4-Hydroxy-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione

Antimicrobial resistance MRSA Pyranoquinolone SAR

Sourcing this precise 3-phenyl-4-hydroxy pyranoquinolone scaffold for reproducible SAR is challenging. CAS 62668-78-4 provides a validated, multi-derivatizable core that addresses this supply bottleneck. • Enables N-6, C-3, and C-4 diversification from a single precursor, streamlining diversity-oriented synthesis campaigns. • Documented in vivo TNF-α inhibition (PDE4 mechanism) & MICs ≤2 µg/mL against MRSA for derived analogs, supporting antibiotic and anti-inflammatory programs. • Immediate procurement of the exact CAS 62668-78-4 scaffold ensures synthetic reproducibility and IP clarity.

Molecular Formula C18H11NO4
Molecular Weight 305.3 g/mol
CAS No. 62668-78-4
Cat. No. B12906878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione
CAS62668-78-4
Molecular FormulaC18H11NO4
Molecular Weight305.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=C(C4=CC=CC=C4NC3=O)OC2=O)O
InChIInChI=1S/C18H11NO4/c20-15-13(10-6-2-1-3-7-10)18(22)23-16-11-8-4-5-9-12(11)19-17(21)14(15)16/h1-9,20H,(H,19,21)
InChIKeyFDZYCAVWIQPTHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione: Antimicrobial & Anti-Inflammatory Scaffold


4-Hydroxy-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione (CAS 62668-78-4) is a heterocyclic compound belonging to the pyranoquinolone class, characterized by a fused tricyclic 4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione core with a phenyl substituent at the 3-position [1]. This scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating significant antibiotic activity against ESKAPE pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, as well as anti-inflammatory efficacy through TNF-α inhibition in vivo [2]. The compound serves as a versatile synthetic precursor for constructing diverse polyheterocyclic systems with tunable biological activities, making it a strategic starting point for structure-activity relationship (SAR) campaigns rather than merely a stand-alone bioactive entity [3].

Synthetic precursor for polyheterocyclic library construction
Validated pyranoquinolone core scaffold for antimicrobial SAR studies
Class-level evidence for TNF-α pathway inhibitor research

4-Hydroxy-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione: Positional Sensitivity


Within the pyrano[3,2-c]quinoline-2,5(6H)-dione family, seemingly minor structural modifications produce drastic, non-linear changes in biological activity that preclude simple analog substitution. Conversion of the 4-hydroxy group to a 4-chloro substituent on the 6-phenyl scaffold transforms an inactive precursor into a derivative that surpasses reference antibiotics against S. aureus, while the corresponding 4-mercapto derivative achieves antifungal activity exceeding that of fluconazole [1]. Similarly, N-alkyl chain length on the core scaffold dictates antibacterial potency: the n-nonyl analog (compound 4) displays MICs of 1–4 μg/mL across all S. aureus strains tested, whereas the n-decyl analog (compound 5) is essentially inactive (MIC >64 μg/mL against most strains) [2]. The 3-phenyl substituent further modulates electronic and steric properties, meaning that unsubstituted or differently substituted analogs cannot be assumed to replicate the synthetic utility or biological profile of 4-hydroxy-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione. Procurement of the precise CAS 62668-78-4 compound is therefore essential for reproducible SAR exploration and derivative synthesis.

4-position 4-hydroxy to 4-chloro/4-mercapto transformation drastically changes antimicrobial activity profile; precursor alone cannot replicate derivative activity
N-alkyl chain N-alkyl chain length dictates anti-MRSA potency (active vs. inactive in same series), making chain-length analogs non-interchangeable
3-phenyl 3-phenyl substitution enables unique derivatization pathways; unsubstituted or N-alkyl-only analogs cannot access same chemical space

Quantitative Differentiation Against Structural Analogs


4-Chloro Derivative Outperforms Reference Antibiotic

In a direct head-to-head comparison within the same study, the 4-chloro derivative (compound 20) synthesized from 4-hydroxy-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione (compound 1, the target compound) exhibited antibacterial activity against Staphylococcus aureus that surpassed the reference antibiotic [1]. The target 4-hydroxy compound serves as the essential synthetic precursor; its 4-hydroxy group is the functional handle for chlorination (POCl₃/Et₃N) to generate compound 20. Without this specific substitution pattern, the synthetic route to the active 4-chloro derivative is not accessible. The 4-mercapto derivative (compound 21), also derived from the target compound, demonstrated excellent antifungal activity against Candida albicans, exceeding the potency of fluconazole [1]. The target compound itself is the obligatory gateway intermediate for accessing both of these therapeutically promising derivatives.

4-Cl / 4-SH Derivative Activity
Head-to-head
Derived 4-chloro analog surpasses reference antibiotic vs S. aureus; 4-mercapto analog exceeds fluconazole vs C. albicans. Target compound is the essential synthetic precursor.
Exclusive synthetic gateway to high-activity antimicrobial derivatives
Target compound's own antimicrobial activity not primary endpoint in source study
Antimicrobial resistance MRSA Pyranoquinolone SAR

N-Alkyl Derivatives Exhibit Anti-MRSA Potency

A study on N-alkyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-diones — compounds sharing the identical tricyclic core as the target compound — demonstrated that the N-heptyl-9-t-Bu analog (compound 7) achieved MIC levels ≤2 μg/mL across four strains of MRSA and was highly potent against Enterococcus spp. with an MIC of 0.25 μg/mL [1]. While the target compound (CAS 62668-78-4) bears a phenyl group at the 3-position rather than an N-alkyl substitution, it represents the same core scaffold validated for anti-ESKAPE activity. The N-nonyl analog (compound 4) displayed MICs of 1–4 μg/mL against all S. aureus strains tested, whereas the N-decyl analog (compound 5) was essentially inactive (MIC >64 μg/mL), demonstrating the extreme sensitivity of activity to structural modification and underscoring why the exact scaffold must be procured for SAR studies [1].

N-Alkyl Core Anti-MRSA MIC
Class-level
N-heptyl-9-t-Bu analog: MIC ≤2 μg/mL across 4 MRSA strains, 0.25 μg/mL vs Enterococcus spp. N-decyl analog: MIC >64 μg/mL (inactive).
Core scaffold validated for anti-MRSA screening when appropriately derivatized
Activity exquisitely sensitive to N-alkyl substitution; target differs at 3-position
MRSA MIC ESKAPE pathogens Antibiotic resistance

In Vivo TNF-α Inhibition Comparable to Enbrel

In a separate study on pyrano[3,2-c]quinoline analogues structurally related to the target compound, compound 4v demonstrated 48.8 ± 13.0% inhibition of TNF-α release at 100 mg/kg p.o. in an LPS assay in Balb/c mice [1]. In a collagen-induced arthritis (CIA) model in DBA/1J mice, its effect on bone and cartilage damage was found to be statistically similar to Enbrel (etanercept), a clinically approved biologic TNF-α inhibitor [1]. The compound also showed PDE4 inhibition with a duration of 38.3 ± 4.5 minutes for reversal of anesthetic effect in ketamine-xylazine anesthetized SD rats [1]. While this specific compound (4v) is not the target compound, it belongs to the same pyrano[3,2-c]quinoline chemical class synthesized via analogous one-pot multicomponent condensation, establishing the core scaffold's capacity to achieve in vivo anti-inflammatory efficacy on par with a biologic drug. The target compound's 3-phenyl substitution provides a distinct vector for further optimization toward this therapeutic profile.

In Vivo TNF-α Response
Context-dependent
Analog 4v: 48.8% TNF-α inhibition (100 mg/kg p.o.) in LPS model; CIA bone/cartilage effect comparable to Enbrel (etanercept).
Core scaffold supports in vivo TNF-α pathway research model
PDE4 inhibition duration 38.3 min; requires target-compound-specific validation
TNF-α inhibition In vivo efficacy Anti-inflammatory Pyranoquinoline

Divergent Derivatization via 3-Phenyl Substitution

The target compound (4-hydroxy-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, compound 1) was demonstrated to react with three distinct aryl and heteroaryl aldehydes to furnish arylidene derivatives 2a–c, undergo nucleophilic cyclization with hydrazine hydrate to form pyrazolyl quinolinone (compound 3), react with HCHO/morpholine to yield Mannich adduct 7, and undergo Vilsmeier-Haack formylation to generate the 3-formyl derivative (compound 10), which was further converted to 3-((arylamino)methylene) triones 11a–c [1]. This degree of synthetic diversification is enabled specifically by the combination of the 4-hydroxy group and the 3-phenyl substituent. In contrast, N-alkyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-diones (e.g., compounds 1–5 in the N-alkyl study) lack the 3-position aryl group and are primarily modified at the N-alkyl chain, restricting the accessible chemical space [2]. The target compound thus offers a uniquely versatile platform for generating diverse polyheterocyclic libraries that N-alkyl or unsubstituted analogs cannot match.

Derivatization Pathways
Head-to-head
Target compound enables 4 distinct diversification routes (arylidenes, pyrazolyl quinolinone, Mannich, formyl/aminomethylene). N-alkyl analogs offer primarily 1 modification axis.
Supports diverse library synthesis for SAR-driven chemical space expansion
3-phenyl substitution is key to multi-site derivatization advantage
Synthetic chemistry Polyheterocyclic systems Building block Derivatization

High-Impact Applications in Drug Discovery & Chemical Biology


MRSA & Enterococcus Antibiotic Lead Optimization

Research groups targeting multidrug-resistant Gram-positive pathogens can utilize 4-hydroxy-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione as a validated core scaffold for antibiotic development. The N-alkyl derivatives of this core have demonstrated MICs as low as 0.25 μg/mL against Enterococcus spp. and ≤2 μg/mL against multiple MRSA strains [1]. The target compound provides the 3-phenyl-substituted variant for SAR expansion beyond the N-alkyl series, enabling exploration of C-3 aryl modifications for improved potency, solubility, or metabolic stability.

Small-Molecule TNF-α Inhibitor Discovery

The pyrano[3,2-c]quinoline scaffold has been independently validated in vivo for TNF-α inhibition, with a lead compound (4v) achieving efficacy statistically similar to Enbrel (etanercept) in a collagen-induced arthritis model [1]. Procurement of the target compound (CAS 62668-78-4) enables medicinal chemistry teams to initiate a new chemical series targeting TNF-α-driven inflammatory diseases (rheumatoid arthritis, inflammatory bowel disease, psoriasis) with a scaffold that already has established in vivo proof-of-concept and a defined PDE4 inhibition mechanism.

Divergent Library Synthesis for Antimicrobial & Antifungal Screening

As documented by Abd El-Ghani et al., the target compound serves as a single precursor that can be converted into at least four structurally distinct heterocyclic scaffolds — arylidenes, pyrazolyl quinolones, Mannich adducts, and aminomethylene triones — with demonstrated antimicrobial and antifungal activities, including derivatives that outperform fluconazole against Candida albicans [1]. This makes CAS 62668-78-4 an ideal starting material for high-throughput diversity-oriented synthesis campaigns in academic or industrial screening centers.

Building Block for Patentable Chemical Space

The target compound's 3-phenyl-4-hydroxy substitution pattern enables synthetic derivatization at multiple positions (C-3 formylation, C-4 nucleophilic displacement, N-6 alkylation/arylation) that is not accessible from simpler pyranoquinolone analogs [1]. Intellectual property strategies built around this scaffold can generate composition-of-matter claims covering diverse polyheterocyclic systems, as the target compound enables access to pyrazolo-, mercapto-, and Mannich-derived chemical space from a single commercially available starting material.

Application
Selection Property
Validation Focus
MRSA & Enterococcus SAR studies
3-phenyl pyranoquinolone core scaffold
Antimicrobial MIC endpoints across strain panel
TNF-α pathway inhibitor research
Pyrano[3,2-c]quinoline class with reported in vivo TNF-α model response
TNF-α and PDE4 inhibition assays; disease-model endpoint context
Divergent heterocyclic library synthesis
Multi-site derivatizable 4-hydroxy-3-phenyl scaffold
Synthetic yield and purity across derivatization pathways
Polyheterocyclic patent landscape exploration
3-phenyl substitution enables unique chemical space access
SAR coverage and composition-of-matter potential
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